
2-环丙基-N4-甲基-N6-戊基嘧啶-4,6-二胺
描述
2-Cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine (2-CPPMD) is an organic compound that is widely used in scientific research due to its unique properties. It is a cyclic amine and is composed of two nitrogen atoms, one carbon atom, and five hydrogen atoms. 2-CPPMD has a wide range of applications in organic synthesis and is used in the synthesis of various pharmaceuticals and other compounds. In addition, 2-CPPMD has been studied for its potential applications in biochemistry and physiology, as well as its potential use in laboratory experiments.
科学研究应用
镍(II)和铜(II)配合物的形成
2-环丙基-N4-甲基-N6-戊基嘧啶-4,6-二胺已用于形成镍(II)和铜(II)配合物。与吡啶-2-甲醛缩合形成的配体很容易与 Cu(II)和 Ni(II)形成配合物,展示了此类化合物在配位化学和金属配合物形成中的作用 (Chattopadhyay 等人,2006)。
抗病毒活性
该化合物的衍生物在抑制细胞培养中的逆转录病毒复制方面显示出有希望的结果。具体来说,某些 5-取代的 2,4-二氨基嘧啶衍生物显着抑制逆转录病毒复制,突出了这些化合物在抗病毒疗法中的潜力 (Hocková 等人,2003)。
结构分析
该化合物一直是结构化学领域的研究对象。例如,已经对类似衍生物进行了 X 射线晶体结构分析,深入了解了此类化合物的分子几何和键合特性 (Cetina 等人,2004)。
荧光化学传感器的开发
2-环丙基-N4-甲基-N6-戊基嘧啶-4,6-二胺衍生物已用于开发荧光化学传感器。这些传感器能够作为酸的“开-关”荧光转换器,表明它们在化学传感应用中的潜在用途 (Wang 等人,2008)。
生物活性转化
该化合物及其衍生物已在生物活性转化方面得到研究。已经鉴定出一种来自大鼠肝脏的酶,它催化 N6-环丙基-PMEDAP 转化为具有生物活性的 PMEG,表明这些化合物的生物学意义 (Schinkmanová 等人,2006)。
抗菌活性
该化合物的某些衍生物已被合成,具有显着的抗菌活性。已经发现它们能有效抑制大肠杆菌和金黄色葡萄球菌的生长,甚至在菌血症小鼠模型中显示出疗效。这突出了该化合物在开发新型抗菌剂方面的潜力 (Fan 等人,2020)。
作用机制
Target of Action
The primary target of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine is the cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
2-Cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine interacts with its targets, the CDKs, by inhibiting their activities . The compound’s interaction with CDKs results in changes in the cell cycle and transcription regulation .
Biochemical Pathways
The biochemical pathways affected by 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine are those regulated by CDKs . These include pathways involved in cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . The downstream effects of these pathways are crucial for cell proliferation and survival .
Pharmacokinetics
The compound’s impact on bioavailability is likely significant, given its potent inhibitory activity on cdks .
Result of Action
The molecular and cellular effects of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine’s action include the inhibition of CDKs, leading to changes in cell cycle and transcription regulation . This can result in the suppression of cell proliferation, particularly in cancer cells .
生化分析
Biochemical Properties
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of CDKs by 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine can lead to cell cycle arrest, apoptosis, and reduced cell proliferation. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDKs, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, resulting in cell cycle arrest. Furthermore, 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine has been shown to induce changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These findings suggest that this compound can be used for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without causing significant toxicity . At high doses, 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the kidneys . The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure .
Transport and Distribution
The transport and distribution of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine within cells and tissues involve interactions with transporters and binding proteins . This compound is transported across cell membranes by specific transporters and can bind to plasma proteins, affecting its distribution and accumulation in tissues . The localization of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine is critical for its activity and function. This compound has been shown to localize to the nucleus, where it interacts with CDKs and other nuclear proteins . The targeting of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine to specific subcellular compartments can be mediated by targeting signals or post-translational modifications . These interactions can influence the compound’s ability to modulate cell cycle progression and induce apoptosis .
属性
IUPAC Name |
2-cyclopropyl-6-N-methyl-4-N-pentylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-4-5-8-15-12-9-11(14-2)16-13(17-12)10-6-7-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRABRJQQBDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


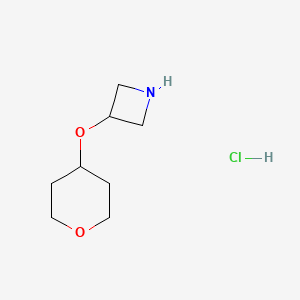

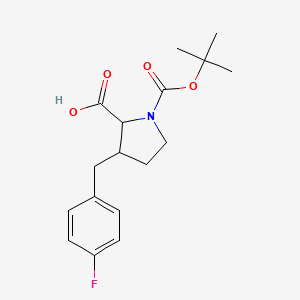
![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)

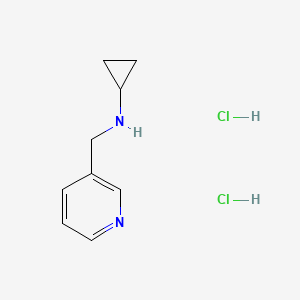
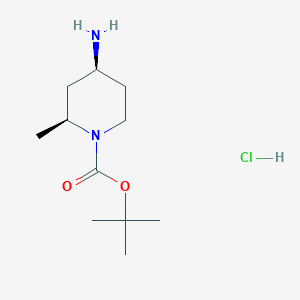


![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)

![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
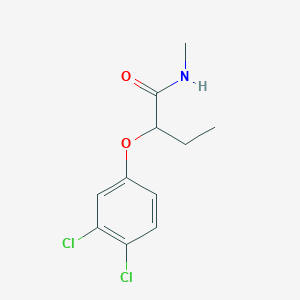
![1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate](/img/structure/B1471594.png)
